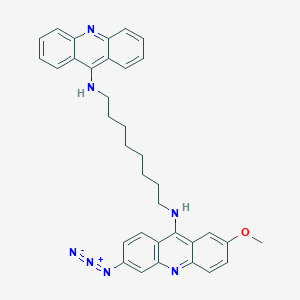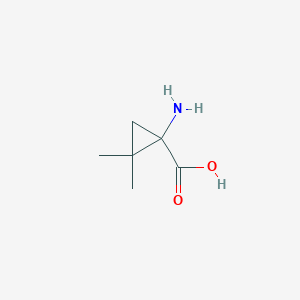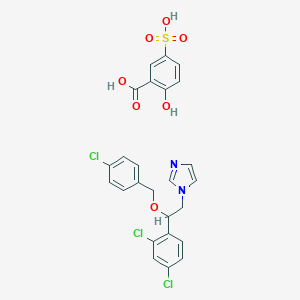
N,6-dimethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-Dimethylpyridin-3-amine is a nitrogen-containing organic compound that finds its application across various fields of chemistry due to its unique structural and electronic properties. It serves as a building block for the synthesis of complex molecules in medicinal chemistry, materials science, and catalysis.
Synthesis Analysis
The synthesis of N,6-dimethylpyridin-3-amine involves several steps, including the formation of pyridine rings, introduction of methyl groups, and functionalization at the nitrogen atom. A key intermediate in the preparation of complex molecules, its synthesis has been optimized for efficiency and selectivity, involving catalytic processes and strategic choice of reactants to achieve the desired substitution pattern (Shiina et al., 2008).
Molecular Structure Analysis
Structural studies of N,6-dimethylpyridin-3-amine derivatives highlight the impact of the dimethyl substitution on the pyridine ring's electronic properties and conformation. X-ray diffraction and NMR spectroscopy reveal the geometry and electronic distribution within the molecule, affecting its reactivity and interaction with other molecules (Șahin et al., 2010).
Chemical Reactions and Properties
N,6-Dimethylpyridin-3-amine participates in various chemical reactions, including catalysis, nucleophilic substitution, and coordination to metals, owing to its electron-rich nature and the presence of a lone pair on the nitrogen atom. Its reactivity is influenced by the methyl groups, which impart steric hindrance and electronic effects, facilitating selective transformations (Epsztajn et al., 1980).
Physical Properties Analysis
The physical properties of N,6-dimethylpyridin-3-amine, such as boiling point, melting point, and solubility, are determined by its molecular structure. The presence of methyl groups increases its hydrophobicity compared to unsubstituted pyridines, affecting its solubility in organic solvents and water (Fatima et al., 2021).
Chemical Properties Analysis
The chemical behavior of N,6-dimethylpyridin-3-amine is characterized by its basicity, nucleophilicity, and ability to form stable complexes with metals. These properties make it a versatile ligand in coordination chemistry and a useful reagent in organic synthesis, where it can act as a catalyst or nucleophilic agent in various reactions (Giri et al., 2020).
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
N,N-Dimethylpyridin-4-amine (DAMP) has been employed as a catalyst for the cyanoethoxycarbonylation of aldehydes under solvent-free conditions to give corresponding ethylcyanocarbonates in excellent yield. This protocol is noted for its simple experimental conditions and environmental friendliness (Khan et al., 2010). Moreover, l-Proline-catalyzed domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines have been developed, showcasing the utility of dimethylpyridin-3-amine derivatives in constructing complex nitrogen-containing structures (Gunasekaran et al., 2014).
Environmental and Green Chemistry
The catalytic synthesis of polyurethanes utilizing tertiary amine catalysts, including derivatives of N,N-dimethylpyridin-3-amine, has been explored to reduce emissions and enhance the sustainability of polymer production processes. Design principles for developing low-emission, high-efficiency catalysts were discussed, with an emphasis on modifying the structure to avoid formaldehyde formation while preserving catalytic activity (Muuronen et al., 2019).
Analytical Chemistry
In the domain of analytical chemistry, the determination of heterocyclic aromatic amines in cooked beefburgers has been enhanced by a novel sample preparation procedure using microwave-assisted extraction and dispersive liquid-liquid microextraction. This method employs a green approach, minimizing the use of toxic solvents and simplifying the analysis of potential carcinogens in food (Mesa et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,6-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-4-7(8-2)5-9-6/h3-5,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLXEFCWOMUGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethylpyridin-3-amine | |
CAS RN |
120739-89-1 |
Source


|
| Record name | N,6-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)










![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)